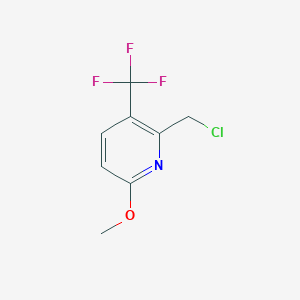![molecular formula C20H15N3O6S B2836164 N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941947-66-6](/img/structure/B2836164.png)
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, related compounds have been synthesized via condensation methods using benzo[d][1,3]-dioxole carbaldehyde and other reagents . The yield of these reactions is typically good, and the products can be crystallized in solvents like acetone, ethyl acetate, and ethanol .Scientific Research Applications
Antibacterial Agents
Research has shown that benzothiazole derivatives can possess significant antibacterial activity. For instance, novel analogs designed and synthesized for their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, have been evaluated. These compounds were also assessed for cytotoxic activity, indicating their potential as non-cytotoxic antibacterial agents at certain concentrations (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds were tested as cyclooxygenase inhibitors and showed high inhibitory activity, comparable to standard drugs (Abu‐Hashem et al., 2020).
Anti-Cancer Agents
Benzothiazole derivatives have also been explored for their potential as epidermal growth factor receptor (EGFR) inhibitors. A novel series of these derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines, showing moderate to excellent potency. This highlights their potential role in cancer treatment, especially due to their selective toxicity towards cancer cells over normal cells (Zhang et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are vascular endothelial growth factor receptor 1 (VEGFR1) and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. P-glycoprotein efflux pumps are responsible for drug resistance in many types of cancer by pumping out anticancer drugs from the cells .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits VEGFR1, thereby suppressing angiogenesis . It also inhibits P-glycoprotein efflux pumps, which can enhance the efficacy of anticancer drugs by preventing them from being pumped out of the cells .
Biochemical Pathways
The inhibition of VEGFR1 by this compound disrupts the VEGF signaling pathway, which is crucial for angiogenesis. This can lead to a reduction in blood supply to the tumor, thereby inhibiting its growth . The inhibition of P-glycoprotein efflux pumps can enhance the intracellular concentration of anticancer drugs, thereby increasing their efficacy .
Pharmacokinetics
Its interaction with P-glycoprotein efflux pumps suggests that it might be subject to active efflux, which could affect its distribution and elimination .
Result of Action
The inhibition of angiogenesis by this compound can lead to a reduction in tumor growth. Its ability to inhibit P-glycoprotein efflux pumps can enhance the efficacy of anticancer drugs, potentially leading to improved treatment outcomes .
Action Environment
Environmental factors such as pH and the presence of other drugs can influence the action of this compound. For example, the activity of P-glycoprotein efflux pumps can be affected by the pH of the environment. Additionally, the presence of other drugs that are substrates or inhibitors of these pumps can influence the compound’s efficacy .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6S/c24-18(21-12-2-4-15-17(6-12)29-10-27-15)7-13-8-30-20(22-13)23-19(25)11-1-3-14-16(5-11)28-9-26-14/h1-6,8H,7,9-10H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGQSFKDZCKOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
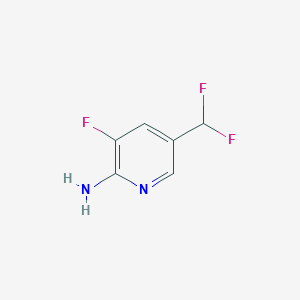

![4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836086.png)
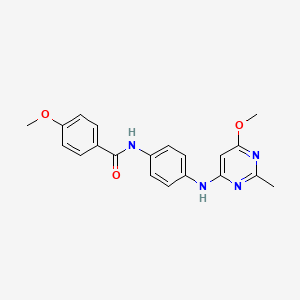
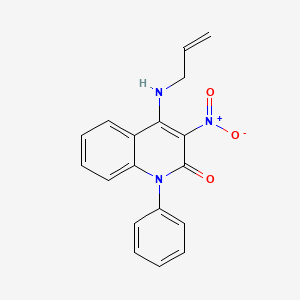
![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate](/img/structure/B2836090.png)
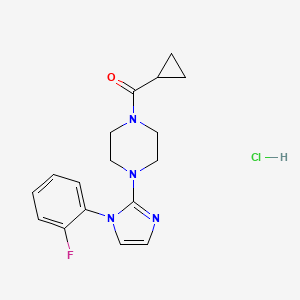
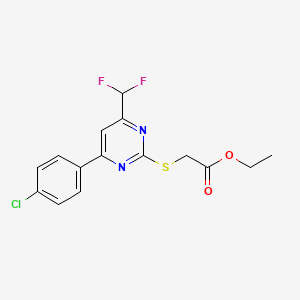
![ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2836095.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2836100.png)
![N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2836101.png)

